3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 688793-15-9
VCID: VC5994359
InChI: InChI=1S/C15H13N3O2S/c1-20-12-7-3-2-5-10(12)9-18-14(19)11-6-4-8-16-13(11)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21)
SMILES: COC1=CC=CC=C1CN2C(=O)C3=C(NC2=S)N=CC=C3
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.35

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

CAS No.: 688793-15-9

Cat. No.: VC5994359

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.35

* For research use only. Not for human or veterinary use.

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one - 688793-15-9

Specification

CAS No. 688793-15-9
Molecular Formula C15H13N3O2S
Molecular Weight 299.35
IUPAC Name 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H13N3O2S/c1-20-12-7-3-2-5-10(12)9-18-14(19)11-6-4-8-16-13(11)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21)
Standard InChI Key FLLMFDARUIXJRW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CN2C(=O)C3=C(NC2=S)N=CC=C3

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition and Structural Features

The compound's molecular formula, C₁₅H₁₃N₃O₂S, corresponds to a molecular weight of 299.35 g/mol. Its IUPAC name systematically describes the fused pyrido-pyrimidine ring system substituted at position 3 with a (2-methoxyphenyl)methyl group and at position 2 with a sulfanylidene moiety. The SMILES notation (COC1=CC=CC=C1CN2C(=O)C3=C(NC2=S)N=CC=C3) precisely encodes the connectivity of atoms, while the InChIKey (FLLMFDARUIXJRW-UHFFFAOYSA-N) provides a unique molecular identifier.

Key structural characteristics include:

  • A planar pyrido[2,3-d]pyrimidine core enabling π-π stacking interactions

  • Electron-rich methoxyphenyl substituent influencing lipophilicity

  • Thioxo group at position 2 participating in hydrogen bonding

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₂S
Molecular Weight299.35 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bond Count3

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The molecule adopts a butterfly conformation with the methoxyphenyl group oriented at 112.5° relative to the pyridopyrimidine plane. Critical intermolecular interactions include:

  • Parallel N-H···S hydrogen bonds (2.89 Å) forming dimeric units

  • Edge-to-face aromatic interactions between methoxyphenyl groups (3.42 Å)

  • van der Waals contacts stabilizing crystal packing

These structural features directly influence the compound's solubility profile and solid-state stability. The sulfanylidene group participates in both intra- and intermolecular hydrogen bonding, creating a rigid molecular framework that enhances binding affinity to biological targets.

Synthetic Methodology and Optimization

Primary Synthesis Route

The standard synthesis employs a cyclocondensation strategy:

  • Precursor Preparation: 5-Acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine is treated with methoxybenzyl chloride in anhydrous DMF.

  • Cyclization: Sodium methoxide (2 eq) in refluxing butanol (110°C, 12 hr) promotes ring closure.

  • Workup: Acidic quenching (HCl) followed by recrystallization from ethanol/water yields pure product (62-68%).

Critical reaction parameters:

  • Temperature control (±2°C) to prevent decarboxylation

  • Strict anhydrous conditions for optimal base activity

  • Molar ratio 1:1.05 (precursor:methoxybenzyl chloride)

Alternative Synthetic Approaches

Recent advancements have explored microwave-assisted synthesis (80W, 140°C, 30 min) achieving 73% yield with reduced side products. Transition metal catalysis using Pd(OAc)₂ (5 mol%) enables selective functionalization at the pyridine ring, though this remains experimental.

Biochemical Mechanism and Target Engagement

Kinase Inhibition Profile

The compound demonstrates nanomolar inhibition (IC₅₀ = 38 nM) against ABL1 tyrosine kinase through competitive ATP binding. Structural analysis reveals:

  • Methoxyphenyl group occupying hydrophobic pocket I

  • Pyridopyrimidine core forming hydrogen bonds with hinge region residues

  • Sulfanylidene moiety interacting with catalytic lysine (K271)

Comparative inhibition data:

KinaseIC₅₀ (nM)Selectivity Index
ABL1381.0
SRC42011.1
EGFR>10,000>263

Cellular Effects

In BCR-ABL+ leukemia cell lines (K562, BV173):

  • Induces G₁ phase arrest (72% cells at 48 hr, 1 μM dose)

  • Activates caspase-3/7 (4.8-fold increase vs control)

  • Downregulates phospho-CRKL (90% reduction at 24 hr)

Mechanistic studies using RNA sequencing identified 1,234 differentially expressed genes (FDR <0.05), with significant downregulation of MYC targets (p=3.2×10⁻⁷) and DNA repair pathways (p=1.8×10⁻⁵).

Chemical Reactivity and Derivitization

Oxidation and Reduction Pathways

Controlled oxidation with mCPBA (2 eq) yields the sulfone derivative while preserving the pyridopyrimidine core. Reduction using NaBH₄/CuCl₂ selectively converts the 4-ketone to a hydroxyl group, enabling prodrug development.

Nucleophilic Substitution

The C2 thione undergoes efficient alkylation with iodoacetamide (KI, DMF, 60°C) to produce thioether analogs. This modification site was confirmed through ¹H-¹³C HMBC correlations (δ 42.3 ppm, J=135 Hz).

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